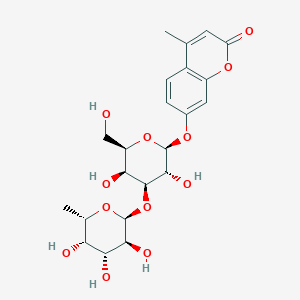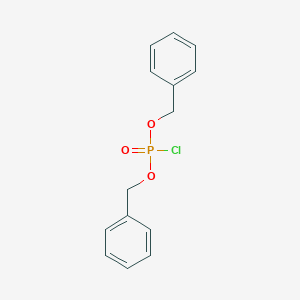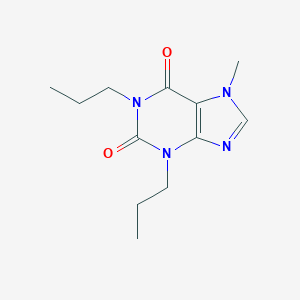
1,3-Dipropyl-7-methylxanthine
Übersicht
Beschreibung
1,3-Dipropyl-7-methylxanthine is a solid, white to light yellow crystal powder . It is a caffeine analog with some selectivity for A2 adenosine receptors . It is also known as 7-methyl-1,3-dipropylpurine-2,6-dione .
Molecular Structure Analysis
The molecular formula of 1,3-Dipropyl-7-methylxanthine is C12H18N4O2 . Its molecular weight is 250.30 g/mol . The exact mass is 250.142975 .
Physical And Chemical Properties Analysis
1,3-Dipropyl-7-methylxanthine has a density of 1.3±0.1 g/cm3 . It has a boiling point of 443.5±37.0 °C at 760 mmHg and a melting point of 114-117ºC . Its flash point is 222.0±26.5 °C . It is soluble in 0.1 M NaOH and DMSO .
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Research
1,3-Dipropyl-7-methylxanthine is known for its role as a caffeine analog with selectivity for A2 adenosine receptors . This makes it a valuable tool in studying the pharmacological effects of adenosine receptor activation and inhibition, which is crucial for understanding various physiological processes such as cardiovascular function, neurotransmission, and immune response.
Anti-Inflammatory Applications
Research has indicated that compounds like 1,3-Dipropyl-7-methylxanthine can counteract the inhibition of neutrophil migration by tumor necrosis factor-alpha . This suggests potential applications in developing anti-inflammatory therapies, particularly in conditions where neutrophil migration plays a pivotal role.
Biocatalysis
A study has demonstrated the use of engineered E. coli strains to convert caffeine to 7-methylxanthine, a closely related compound, using a biocatalytic process . This indicates the potential for 1,3-Dipropyl-7-methylxanthine to be produced in a similar manner, offering a sustainable and efficient method for synthesizing this compound.
Wirkmechanismus
Target of Action
1,3-Dipropyl-7-methylxanthine, also known as 7-methyl-1,3-dipropylpurine-2,6-dione, is a phosphodiesterase (PDE) inhibitor with some selectivity for A2 adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .
Mode of Action
The compound acts as an antagonist at the A2 adenosine receptor . In the case of 1,3-Dipropyl-7-methylxanthine, it prevents the action of adenosine at its receptors, thereby inhibiting the downstream effects of adenosine signaling .
Biochemical Pathways
The antagonism of A2 adenosine receptors by 1,3-Dipropyl-7-methylxanthine affects various biochemical pathways. Adenosine receptors play a crucial role in many biological functions such as regulation of myocardial oxygen consumption and coronary blood flow . The inhibition of these receptors can therefore have significant physiological effects .
Pharmacokinetics
Xanthines are generally well absorbed from the gastrointestinal tract and are widely distributed throughout the body . They are metabolized in the liver and excreted in the urine
Result of Action
The antagonism of A2 adenosine receptors by 1,3-Dipropyl-7-methylxanthine can have various cellular effects. For instance, it has been designed to sensitize lung carcinoma cells to radiation treatments by inducing apoptotic responses and modifying checkpoints within the cell cycle .
Action Environment
The action of 1,3-Dipropyl-7-methylxanthine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as other drugs or food, can influence its absorption and metabolism .
Eigenschaften
IUPAC Name |
7-methyl-1,3-dipropylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAYTZAGDQIWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185448 | |
| Record name | 1,3-Dipropyl-7-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropyl-7-methylxanthine | |
CAS RN |
31542-63-9 | |
| Record name | 1,3-Dipropyl-7-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31542-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropyl-7-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropyl-7-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




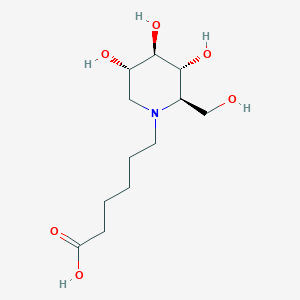
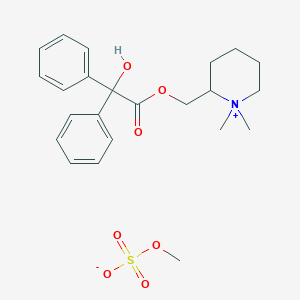



![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)


